molecular formula C17H12N2O4 B3993695 (2-Methylquinolin-8-yl) 4-nitrobenzoate

(2-Methylquinolin-8-yl) 4-nitrobenzoate

Cat. No.: B3993695
M. Wt: 308.29 g/mol
InChI Key: BWGAHHITLORLJM-UHFFFAOYSA-N
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Description

(2-Methylquinolin-8-yl) 4-nitrobenzoate is a synthetic ester derivative of 8-hydroxyquinoline, a versatile scaffold of significant interest in medicinal and industrial chemistry . This compound is built on a quinoline ring system that is known to be essentially planar, with the ester group typically twisted away from the core ring structure . Its structure incorporates a nitrobenzoate moiety, which can be strategically exploited in further chemical transformations, such as reductions to the corresponding aniline, making it a valuable synthetic intermediate for constructing more complex molecules. The primary research value of this compound and its analogs lies in their broad spectrum of biological activities. Derivatives of 8-hydroxyquinoline are extensively investigated for their potent antibacterial, antifungal, antioxidant, and anticancer properties . The 8-hydroxyquinoline core is recognized for its ability to function as a chelating agent, binding to metal ions which can be a key mechanism of action in its bioactivity, such as in antimicrobial or anti-neurodegenerative applications . Furthermore, crystal packing in similar compounds is often stabilized by intermolecular interactions like C–H···O hydrogen bonds and π-π stacking, which can be relevant in materials science for the design of organic crystalline solids . Researchers utilize this compound strictly For Research Use Only to explore these potential applications and mechanisms in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylquinolin-8-yl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c1-11-5-6-12-3-2-4-15(16(12)18-11)23-17(20)13-7-9-14(10-8-13)19(21)22/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGAHHITLORLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Design for 2 Methylquinolin 8 Yl 4 Nitrobenzoate

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic approach to (2-Methylquinolin-8-yl) 4-nitrobenzoate (B1230335) identifies the ester bond as the most logical primary disconnection point. This strategy simplifies the synthesis into two key precursors: 2-methyl-8-hydroxyquinoline and a derivative of 4-nitrobenzoic acid. This disconnection is favored due to the prevalence of robust esterification methods.

A secondary disconnection can be considered within the 2-methylquinoline (B7769805) core, pointing towards a Friedländer-type condensation. This would involve the reaction of a 2-amino-substituted aromatic aldehyde or ketone with a compound containing a reactive α-methylene group. organicreactions.org

Development of Esterification Protocols for 4-Nitrobenzoate Formation

The formation of the 4-nitrobenzoate ester is a critical step in the synthesis. Various protocols can be employed, ranging from direct methods to the use of activating agents, with considerations for environmentally benign processes.

Direct Esterification and Catalyst Optimization

Direct esterification, often a Fischer-Speier esterification, involves the reaction of 2-methyl-8-hydroxyquinoline with 4-nitrobenzoic acid in the presence of an acid catalyst. The choice of catalyst is crucial for optimizing reaction times and yields. Common catalysts include sulfuric acid or p-toluenesulfonic acid. google.com The reaction is typically conducted under reflux conditions to drive the equilibrium towards the product by removing water, often through azeotropic distillation. google.com

For instance, the esterification of nitrobenzoic acids can be achieved by heating with an alcohol in the presence of a polyfluoroalkanesulfonic acid catalyst at temperatures between 60°C and 120°C. google.com Another method involves heating a nitrobenzoic acid with glycerol (B35011) and an acid esterification catalyst, such as sulfuric acid or a toluene (B28343) sulfonic acid, to temperatures above 100°C while removing the liberated water. google.com

Table 1: Catalyst and Conditions for Direct Esterification

Catalyst Solvent Temperature (°C) Key Features
Polyfluoroalkanesulfonic acid Inert solvent (e.g., cyclohexane) 60-120 Effective for lower alkanols. google.com
Sulfuric acid or p-toluenesulfonic acid Entraining liquid (boiling point >100°C) >100 Azeotropic removal of water. google.com
Concentrated Sulfuric Acid Anhydrous Methanol Reflux Standard laboratory procedure for methyl esters. truman.edu

Activated Ester and Acyl Halide Approaches

To circumvent the equilibrium limitations of direct esterification, activated forms of 4-nitrobenzoic acid are frequently used. The most common approach involves converting 4-nitrobenzoic acid to its more reactive acyl chloride, 4-nitrobenzoyl chloride. This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-nitrobenzoyl chloride then readily reacts with 2-methyl-8-hydroxyquinoline, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Green Chemistry Principles in Ester Synthesis

In line with the growing importance of sustainable chemistry, microwave and ultrasound-assisted synthesis have emerged as powerful tools. capes.gov.brnih.gov These methods often lead to significantly reduced reaction times, increased yields, and can sometimes be performed under solvent-free conditions. capes.gov.brresearchgate.net

Microwave-assisted esterification can accelerate the reaction by efficiently heating the polar reactants. acs.org Ultrasound irradiation, on the other hand, promotes the reaction through acoustic cavitation, which can enhance mass transfer and create localized high-temperature and high-pressure zones. researchgate.net The combination of these techniques can offer synergistic effects. researchgate.net

Table 2: Green Synthesis Approaches for Esterification

Technique Key Advantages Typical Conditions
Microwave-assisted synthesis Reduced reaction time, increased yields, potential for solvent-free reactions. acs.org Use of a dedicated microwave reactor, often with a catalyst. nih.gov
Ultrasound-assisted synthesis Enhanced mass transfer, can overcome phase-transfer limitations. researchgate.net Use of an ultrasonic bath or probe.

Approaches to the 2-Methylquinoline Core Synthesis

The synthesis of the 2-methylquinoline scaffold is a well-established area of heterocyclic chemistry, with the Friedländer synthesis being a prominent and versatile method.

Friedländer Condensation and Its Variants

The Friedländer synthesis provides a direct route to quinolines through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. jk-sci.comorganic-chemistry.org In the context of synthesizing the 2-methylquinoline core, this would involve the reaction of a 2-aminobenzaldehyde (B1207257) or a related derivative with acetone (B3395972) or another compound that can provide the necessary three-carbon chain.

The reaction can be catalyzed by either acids (such as acetic acid, hydrochloric acid, or sulfuric acid) or bases (like sodium hydroxide (B78521) or pyridine). jk-sci.comwikipedia.org The choice of catalyst and reaction conditions can influence the regioselectivity of the condensation when unsymmetrical ketones are used. cdnsciencepub.com

Table 3: Catalysts for Friedländer Synthesis

Catalyst Type Examples Reaction Conditions
Acid Acetic acid, Hydrochloric acid, Sulfuric acid, p-Toluenesulfonic acid jk-sci.comwikipedia.org Typically under reflux in a solvent like ethanol (B145695) or methanol. jk-sci.com
Base Sodium hydroxide, Pyridine jk-sci.com Often used for condensations involving o-aminoaldehydes. cdnsciencepub.com
Lewis Acid Neodymium(III) nitrate (B79036) hexahydrate, Iodine wikipedia.org Can offer milder reaction conditions and improved efficiency.

Variations of the Friedländer synthesis, such as the use of microwave irradiation or different catalytic systems, have been developed to improve yields and reaction times, and to promote more environmentally friendly procedures. jk-sci.comorganic-chemistry.org For example, the use of p-toluenesulfonic acid under solvent-free conditions with microwave irradiation has been shown to be an efficient method for synthesizing polysubstituted quinolines. organic-chemistry.org

Other Cyclization and Annulation Strategies

The formation of the core 2-methylquinoline structure, a necessary precursor for (2-Methylquinolin-8-yl) 4-nitrobenzoate, can be achieved through various modern cyclization and annulation strategies beyond classical methods. These approaches often provide improved yields, regioselectivity, and substrate scope.

Electrophilic cyclization of N-(2-alkynyl)anilines represents a powerful method for constructing the quinoline (B57606) ring. nih.gov This strategy involves the 6-endo-dig cyclization promoted by an electrophile. A range of electrophilic reagents, including iodine monochloride (ICl), molecular iodine (I₂), and bromine (Br₂), can be employed, yielding 3-haloquinoline derivatives under mild conditions. nih.gov This method is tolerant of various functional groups, including electron-withdrawing groups like nitro and electron-donating methoxy (B1213986) groups on the aniline (B41778) ring. nih.gov

Another significant approach is oxidative annulation, which leverages C-H bond activation. mdpi.com Transition-metal catalysts, particularly those based on rhodium and palladium, can facilitate the cyclization of anilines with various coupling partners. For instance, rhodium-catalyzed cyclization between anilines and alkynyl esters has been reported for the regioselective synthesis of quinoline carboxylates. mdpi.com Similarly, palladium-catalyzed oxidative cyclization of aryl allyl alcohol and aniline provides a route to quinoline derivatives under redox-neutral conditions, tolerating even sensitive groups like nitryl. mdpi.com

Metal-free synthesis strategies have also gained prominence. These methods include iodine-mediated desulfurative cyclization, where o-aminothiophenol reacts with 1,3-ynones to form quinolines through a 1,5-benzothiazepine (B1259763) intermediate. rsc.org Additionally, radical-promoted cyclizations offer an alternative pathway. For example, N-bromosuccinamide (NBS) can mediate the radical reaction of arylamine precursors to form 3-substituted quinolines. nih.gov

Cyclization Strategy Key Reagents/Catalysts Precursors Advantages Reference
Electrophilic CyclizationI₂, ICl, Br₂, PhSeBrN-(2-alkynyl)anilinesMild conditions, good yields, functional group tolerance. nih.gov
Oxidative AnnulationRhodium or Palladium catalysts, Oxidants (e.g., Cu(II))Anilines, Alkynyl esters or Allyl alcoholsHigh regioselectivity, C-H activation, redox-neutral options. mdpi.com
Desulfurative CyclizationI₂, Zirconocene amino acid complexo-Aminothiophenol, 1,3-YnonesOne-pot tandem process, mild conditions. rsc.org
Radical-Promoted CyclizationN-Bromosuccinamide (NBS), Visible lightArylamine derivativesMetal-free, forms 3-substituted quinolines. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Structural Diversification

Palladium-catalyzed cross-coupling reactions are indispensable tools for the structural diversification of the 2-methyl-8-hydroxyquinoline core prior to the final esterification step. These reactions allow for the introduction of a wide array of aryl, vinyl, or alkynyl substituents onto the quinoline framework, enabling the synthesis of a diverse library of analogues of this compound.

The Suzuki-Miyaura coupling is widely used to form carbon-carbon bonds by coupling an organohalide with a boronic acid. wikipedia.org For the diversification of the quinoline scaffold, a halogenated 2-methyl-8-hydroxyquinoline (e.g., a bromo- or iodo-substituted derivative) can be reacted with various arylboronic acids. scispace.comresearchgate.net The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand, in the presence of a base (e.g., Na₂CO₃, K₃PO₄). organic-chemistry.org To prevent the phenolic hydroxyl group from interfering with the reaction, it is often protected with a group like benzyl (B1604629) or tosyl, which can be removed after the coupling. scispace.comresearchgate.net

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.org This reaction is a powerful method for introducing alkynyl moieties onto the quinoline ring. researchgate.net The process is co-catalyzed by palladium and copper(I) salts, typically in the presence of an amine base. organic-chemistry.org Modified, copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. researchgate.net In the context of disubstituted quinolines, such as a 2-bromo-4-iodo-quinoline, the coupling reaction exhibits high regioselectivity, with the alkyne preferentially adding to the more reactive iodide position. libretexts.org

These cross-coupling reactions provide a modular approach to synthesize derivatives with tailored electronic and steric properties, which can be subsequently converted to the corresponding 4-nitrobenzoate esters.

Reaction Catalyst System Substrates Product Feature Reference
Suzuki-MiyauraPd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Halo-quinoline, Arylboronic acidAryl-substituted quinoline wikipedia.orgresearchgate.net
SonogashiraPd(0)/Cu(I) complex, Amine baseHalo-quinoline, Terminal alkyneAlkynyl-substituted quinoline researchgate.netlibretexts.org

Optimization of Reaction Conditions and Yields

The final step in the synthesis of this compound is the esterification of 2-methyl-8-hydroxyquinoline with 4-nitrobenzoic acid or a more reactive derivative like 4-nitrobenzoyl chloride. Optimization of this reaction is crucial for maximizing yield and purity. Key variables include the choice of catalyst, solvent, temperature, and reaction time. angolaonline.net

The direct esterification of a carboxylic acid and an alcohol (Fischer esterification) is typically acid-catalyzed. However, for a sensitive substrate like a quinoline derivative, milder methods are often preferred. Using 4-nitrobenzoyl chloride as the acylating agent in the presence of a non-nucleophilic base is a common and effective strategy (Schotten-Baumann reaction).

Key Parameters for Optimization:

Base: The choice of base is critical to neutralize the HCl byproduct generated from the acyl chloride. Tertiary amines like triethylamine (Et₃N) or pyridine are commonly used. Pyridine can also act as a nucleophilic catalyst. For enhanced catalytic activity, 4-dimethylaminopyridine (B28879) (DMAP) is often added in catalytic amounts alongside a stoichiometric amount of a weaker base like Et₃N.

Solvent: The solvent must be inert to the reaction conditions. Dichloromethane (DCM), chloroform, and tetrahydrofuran (B95107) (THF) are suitable choices due to their ability to dissolve the reactants and their relatively low boiling points, which facilitates product isolation.

Temperature: The reaction is often performed at room temperature or slightly below (0 °C to room temperature) to control the exothermic reaction between the acyl chloride and the phenol, minimizing potential side reactions.

Stoichiometry: A slight excess of the acylating agent (4-nitrobenzoyl chloride) may be used to ensure complete conversion of the 2-methyl-8-hydroxyquinoline.

Alternatively, coupling agents used in peptide synthesis, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be employed to facilitate the esterification directly from 4-nitrobenzoic acid, avoiding the need to prepare the acyl chloride.

A hypothetical optimization study for the esterification using 4-nitrobenzoyl chloride is presented below.

Entry Base (equiv.) Catalyst (mol%) Solvent Temperature (°C) Yield (%)
1Pyridine (2.0)NoneDCM2575
2Et₃N (1.2)NoneDCM2570
3Et₃N (1.2)DMAP (5)DCM0 to 2592
4Et₃N (1.2)DMAP (5)THF2588
5Proton-sponge (1.1)NoneDCM2585

This table is illustrative, based on general principles of esterification optimization. nih.gov

Stereochemical Control and Asymmetric Synthesis Considerations

The title compound, this compound, is achiral. However, the principles of stereochemical control are highly relevant when considering the synthesis of its derivatives or chiral precursors. Asymmetric synthesis strategies can be employed to generate enantiomerically pure quinoline frameworks, which can then be converted into chiral analogues of the target molecule.

The introduction of stereocenters into the quinoline core can be achieved during the cyclization step. One notable method is the asymmetric inverse-electron-demand Diels-Alder reaction. Using a chiral titanium(IV) complex as a Lewis acid catalyst, this reaction can produce asymmetric tetrahydroquinoline derivatives with high enantioselectivity. nih.gov

Another powerful approach involves the use of chiral catalysts in reactions on a pre-formed heterocycle. For example, the enantioselective Minisci-type radical functionalization of quinolines can be achieved using a dual photoredox and chiral phosphoric acid (CPA) catalytic system. rsc.org This method allows for the atroposelective synthesis of quinolines bearing both axial and central chirality. rsc.org

Furthermore, central-to-axial chirality conversion provides an elegant route to atropisomeric quinolines. researchgate.net This strategy can involve an initial enantioselective Povarov reaction catalyzed by a chiral Brønsted acid to form tetrahydroquinolines with defined stereocenters. Subsequent oxidation can convert this central chirality into axial chirality in the final aromatic quinoline product. researchgate.net

While this compound itself lacks a stereocenter, these asymmetric methodologies are crucial for accessing a broader chemical space of related chiral compounds. The development of chiral ligands containing quinoline motifs is also an active area of research, highlighting the importance of this scaffold in asymmetric catalysis. thieme-connect.comthieme-connect.com

Advanced Spectroscopic and Structural Elucidation of 2 Methylquinolin 8 Yl 4 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of (2-Methylquinolin-8-yl) 4-nitrobenzoate (B1230335), revealing detailed information about the chemical environment, connectivity, and spatial arrangement of its atoms.

The ¹H and ¹³C NMR spectra of (2-Methylquinolin-8-yl) 4-nitrobenzoate are instrumental in identifying the various proton and carbon environments within the molecule. The expected chemical shifts are influenced by the electronic effects of the substituent groups on both the quinoline (B57606) and benzoate (B1203000) rings.

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the quinoline and nitrobenzoate moieties, as well as the methyl group protons. The protons on the 4-nitrobenzoate ring are expected to appear as two distinct doublets in the downfield region due to the strong electron-withdrawing effect of the nitro group. The protons of the 2-methylquinoline (B7769805) ring system will exhibit characteristic shifts and coupling patterns.

The ¹³C NMR spectrum will complement the ¹H NMR data, with signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to resonate at a significantly downfield chemical shift. The presence of the methyl group and the various aromatic carbons can be assigned based on their characteristic chemical shift ranges and by comparison with related structures.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-3' ~ 7.30 d 8.4
H-4' ~ 8.10 d 8.4
H-5' ~ 7.50 t 7.6
H-6' ~ 7.60 d 8.0
H-7' ~ 7.45 d 7.2
H-2 ~ 8.40 d 8.8
H-3 ~ 8.30 d 8.8
H-5 ~ 8.30 d 8.8
H-6 ~ 8.40 d 8.8

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon Predicted Chemical Shift (ppm)
C-2' ~ 158.0
C-3' ~ 122.0
C-4' ~ 136.0
C-4a' ~ 140.0
C-5' ~ 129.0
C-6' ~ 128.0
C-7' ~ 122.0
C-8' ~ 148.0
C-8a' ~ 129.5
2'-CH₃ ~ 25.0
C=O ~ 164.0
C-1 ~ 135.0
C-2 ~ 131.0
C-3 ~ 124.0
C-4 ~ 151.0
C-5 ~ 124.0

To unambiguously assign the proton and carbon signals and to elucidate the intricate connectivity within the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY is expected to show correlations between adjacent aromatic protons on both the quinoline and benzoate rings, confirming their relative positions. For instance, a cross-peak between H-3' and H-4' would be anticipated.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on the already assigned proton signals. Each protonated carbon will show a cross-peak with its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) ¹H-¹³C correlations. This is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations from the methyl protons (2'-CH₃) to C-2' and C-3' of the quinoline ring would be expected. Similarly, correlations from the aromatic protons to the ester carbonyl carbon would confirm the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is invaluable for determining the three-dimensional structure and conformation of the molecule. For this compound, NOESY could show correlations between the protons of the methyl group and nearby protons on the quinoline ring, as well as between protons on the quinoline and benzoate rings, depending on the preferred conformation around the ester linkage.

The ester linkage in this compound may allow for restricted rotation, potentially leading to different stable conformations. Variable-temperature NMR studies could be employed to investigate such dynamic processes. Changes in the NMR spectra, such as the broadening or coalescence of signals at different temperatures, would provide insights into the energy barriers for conformational exchange.

Mass Spectrometry (MS) for Molecular Fragmentation Studies

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound, as well as for probing its fragmentation pathways under ionization.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental formula of the compound, confirming its identity. For this compound (C₁₇H₁₂N₂O₄), the expected exact mass can be calculated and compared with the experimental value.

Table 3: Predicted HRMS Data for this compound

Ion Calculated m/z
[M+H]⁺ 321.0870
[M+Na]⁺ 343.0690

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion) to generate a characteristic fragmentation pattern. This pattern provides valuable structural information. The fragmentation of this compound is expected to proceed through several key pathways, including cleavage of the ester bond.

Common fragmentation pathways for esters include the loss of the alkoxy or acyloxy group. For the target molecule, characteristic fragment ions would be expected corresponding to the 2-methylquinolin-8-ol cation and the 4-nitrobenzoyl cation. Further fragmentation of these primary ions would provide additional structural confirmation.

Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

m/z Proposed Fragment Structure
159.07 [2-Methylquinolin-8-ol + H]⁺
150.02 [4-Nitrobenzoyl]⁺
144.07 [2-Methylquinolin-8-yl]⁺

Vibrational Spectroscopy (IR and Raman) for Functional Group and Molecular Conformation Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and understanding the molecular conformation of this compound. By analyzing the vibrational modes of the molecule, specific frequencies can be assigned to the stretching and bending of its constituent bonds.

The structure of this compound can be dissected into three key components for vibrational analysis: the 2-methylquinoline moiety, the 4-nitrobenzoate moiety, and the ester linkage (-COO-). The vibrational spectrum is a composite of the characteristic bands arising from each of these parts.

Expected Vibrational Frequencies:

Based on data from analogous compounds, such as ethyl 4-nitrobenzoate and various quinoline derivatives, a predictive assignment of the principal vibrational bands can be made. researchgate.netscirp.orgscirp.orgmdpi.com

4-Nitrobenzoate Moiety: This part of the molecule is expected to show strong and characteristic vibrations. The nitro group (NO₂) typically exhibits symmetric and asymmetric stretching modes. The asymmetric stretch (νₐₛ(NO₂)) is anticipated to appear as a strong band in the region of 1520-1530 cm⁻¹, while the symmetric stretch (νₛ(NO₂)) should be found around 1365-1350 cm⁻¹. scirp.org The aromatic C-H stretching vibrations of the benzene (B151609) ring are expected above 3000 cm⁻¹.

Ester Group: The carbonyl (C=O) stretching vibration of the ester group is one of the most intense and characteristic bands in the IR spectrum. For an aromatic ester, this band is typically observed in the 1710-1730 cm⁻¹ range. scirp.org Conjugation with the aromatic ring can shift this frequency slightly. scirp.orgscirp.org Two distinct C-O stretching vibrations are also expected: the C(=O)-O stretch and the O-C(aryl) stretch, typically found in the 1200-1300 cm⁻¹ and 1100-1150 cm⁻¹ regions, respectively.

2-Methylquinoline Moiety: The quinoline ring system has a complex vibrational spectrum with numerous bands corresponding to C-C and C-N ring stretching, as well as in-plane and out-of-plane C-H bending vibrations. Aromatic C=C and C=N ring stretching vibrations are typically observed in the 1450-1620 cm⁻¹ region. mdpi.com The C-H stretching vibrations of the quinoline ring and the methyl group will appear in the 2900-3100 cm⁻¹ range.

The following interactive table summarizes the expected key vibrational frequencies for this compound based on comparative analysis with related molecules.

Vibrational ModeExpected Wavenumber (cm⁻¹)Moiety
Aromatic C-H Stretch> 3000Quinoline, Benzoate
Methyl C-H Stretch~29502-Methyl
Carbonyl (C=O) Stretch~1725Ester
Aromatic C=C & C=N Ring Stretch1450 - 1620Quinoline, Benzoate
Asymmetric NO₂ Stretch (νₐₛ)~1525Nitro
Symmetric NO₂ Stretch (νₛ)~1350Nitro
Asymmetric C-O-C Stretch (C(=O)-O)~1250Ester
Symmetric C-O-C Stretch (O-Caryl)~1100Ester

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be inferred from the analysis of closely related structures. mdpi.commdpi.com

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The molecular structure of this compound contains several features that are likely to dictate its crystal packing through various non-covalent interactions.

Hydrogen Bonding: Although the molecule lacks classic hydrogen bond donors like -OH or -NH groups, weak C-H···O and C-H···N hydrogen bonds are expected to play a significant role in stabilizing the crystal lattice. The oxygen atoms of the nitro and carbonyl groups are potent hydrogen bond acceptors, while the nitrogen atom of the quinoline ring can also act as an acceptor. The aromatic and methyl C-H groups can serve as donors. These interactions would link adjacent molecules into a three-dimensional network. mdpi.com

Other Interactions: Dipole-dipole interactions, particularly involving the highly polar nitro and ester groups, will also contribute to the cohesive energy of the crystal.

Absolute Configuration Assignment and Polymorphism Studies

Absolute Configuration: The this compound molecule is achiral, meaning it does not have a non-superimposable mirror image. Therefore, in a typical crystallization, it would form a centrosymmetric crystal structure where an assignment of absolute configuration is not applicable. However, it is theoretically possible for achiral molecules to crystallize in chiral space groups, leading to a conglomerate of enantiomorphic crystals, though this is a rare occurrence.

Polymorphism: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. Given the conformational flexibility of the ester linkage (rotation around the C-O bonds) and the potential for various arrangements of intermolecular interactions (different patterns of hydrogen bonding and π-π stacking), it is highly probable that this compound could exhibit polymorphism under different crystallization conditions (e.g., different solvents, temperatures, or pressures). Each polymorph would have a unique crystal lattice and, consequently, slightly different spectroscopic and physical properties. However, without experimental studies, the existence and nature of any polymorphs remain speculative.

Theoretical and Computational Chemistry Studies of 2 Methylquinolin 8 Yl 4 Nitrobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for medium to large-sized molecules. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. For (2-Methylquinolin-8-yl) 4-nitrobenzoate (B1230335), DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to ensure reliable results scirp.orgresearchgate.net.

The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a flexible molecule like (2-Methylquinolin-8-yl) 4-nitrobenzoate, this involves exploring its conformational energy landscape. The key degree of rotational freedom is the dihedral angle around the ester linkage connecting the 2-methylquinoline (B7769805) and 4-nitrobenzoate moieties.

A potential energy surface (PES) scan is performed by systematically rotating this bond and calculating the energy at each step. This process identifies various stable conformers (local energy minima) and the transition states that separate them. Studies on similar ester compounds, such as quinolin-8-yl 2-hydroxybenzoate, have revealed multiple staggered conformers, with the most stable geometry often dictated by subtle non-covalent interactions like intramolecular hydrogen bonds researchgate.net. For this compound, the most stable conformer would likely feature a twisted orientation between the quinoline (B57606) and benzoate (B1203000) rings to minimize steric hindrance, with the precise angles determined by the electronic and steric interplay between the two aromatic systems.

Table 1: Illustrative Conformational Analysis Data for this compound This table presents hypothetical data representative of a typical DFT conformational analysis.

ConformerDihedral Angle (C-O-C-C)Relative Energy (kcal/mol)Stability
A 65.4°0.00Global Minimum
B -70.2°0.85Local Minimum
C 175.1°3.50Local Minimum
D -5.8°5.20Transition State

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties youtube.comschrodinger.com. The energy difference between them, the HOMO-LUMO gap (E_gap), is a key indicator of molecular stability and the energy required for the lowest-energy electronic excitation schrodinger.comnih.gov.

For this compound, the HOMO is expected to be predominantly localized on the electron-donating 2-methylquinoline ring system, which is relatively electron-rich. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing 4-nitrobenzoate moiety, specifically involving the π* orbitals of the nitro group and the benzene (B151609) ring researchgate.net. This spatial separation of the HOMO and LUMO is characteristic of an intramolecular charge transfer (ICT) molecule researchgate.net. A small HOMO-LUMO gap suggests that the molecule can be easily excited, making it potentially useful in organic electronics nih.gov. DFT calculations provide precise energies for these orbitals, allowing for the quantification of the E_gap and prediction of the molecule's electron-donating and accepting capabilities.

Table 2: Predicted Frontier Molecular Orbital Properties This table shows representative FMO data for molecules with similar donor-acceptor structures, calculated via DFT.

ParameterEnergy (eV)Description
E_HOMO -6.15Energy of the Highest Occupied Molecular Orbital; associated with electron-donating ability.
E_LUMO -2.50Energy of the Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability.
E_gap (HOMO-LUMO) 3.65Energy gap, indicating kinetic stability and the energy of the first electronic transition. nih.govresearchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. It illustrates the charge distribution from the perspective of an approaching electrophile. For this compound, the MEP surface would show regions of negative potential (typically colored red) concentrated around the highly electronegative oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen atom of the quinoline ring. These sites are susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms researchgate.net.

DFT calculations can accurately predict the vibrational spectra (FT-IR and FT-Raman) of a molecule. Each calculated vibrational mode corresponds to a specific molecular motion, such as the stretching or bending of bonds. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of finite basis sets, necessitating the use of a scaling factor for accurate comparison scirp.org.

For this compound, key predicted vibrational modes would include:

NO₂ Asymmetric & Symmetric Stretching: Strong bands expected in the 1500-1560 cm⁻¹ and 1330-1390 cm⁻¹ regions, respectively researchgate.net.

C=O Carbonyl Stretching: A strong, characteristic band typically around 1720-1740 cm⁻¹.

C-O Ester Stretching: Bands in the 1100-1300 cm⁻¹ range.

Quinoline Ring Vibrations: A series of sharp peaks in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N stretching.

Comparing the calculated spectrum with an experimental one helps confirm the molecular structure and provides a detailed assignment of the observed absorption bands researchgate.net.

Table 3: Comparison of Hypothetical Calculated and Expected Experimental Vibrational Frequencies (cm⁻¹)

Vibrational ModeCalculated Frequency (Scaled)Expected Experimental RangeFunctional Group
C=O Stretch 17251720-1740Carbonyl
NO₂ Asymmetric Stretch 15351500-1560Nitro Group researchgate.net
Quinoline C=C/C=N Stretch 15801570-1610Aromatic Ring
NO₂ Symmetric Stretch 13481330-1390Nitro Group researchgate.net
C-O-C Asymmetric Stretch 12701250-1300Ester Linkage

Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis) and predict the wavelengths of maximum absorption (λ_max) nih.gov. These absorptions correspond to the promotion of an electron from an occupied orbital to an unoccupied one, most commonly the HOMO to LUMO transition mdpi.com.

For this compound, TD-DFT calculations would likely predict strong absorptions in the UV region. Key transitions would include:

A π → π * transition associated with the aromatic quinoline and benzoate systems.

An n → π * transition involving the non-bonding electrons on the oxygen and nitrogen atoms.

An Intramolecular Charge Transfer (ICT) band, likely at a longer wavelength, corresponding to the HOMO → LUMO excitation from the quinoline to the nitrobenzoate moiety researchgate.net.

These calculations can be performed in both the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM) to account for solvatochromic effects—changes in absorption wavelength due to solvent polarity mdpi.com.

Molecular Dynamics (MD) Simulations

While DFT provides insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes, solvent interactions, and molecular flexibility at finite temperatures.

For this compound, MD simulations could be used to:

Explore its conformational landscape in an aqueous or organic solvent, revealing how intermolecular interactions with the solvent affect its preferred shape.

Study its interaction with biological macromolecules, such as enzymes or DNA. Quinoline derivatives are known to possess a wide range of biological activities, and MD simulations are a key tool in molecular docking studies to predict the binding mode and affinity of a ligand to a protein's active site nih.gov.

Investigate the aggregation behavior of the molecule in solution.

No specific MD simulation studies for this compound are currently published. However, the application of this technique would be a logical next step to bridge the gap between its theoretical electronic properties and its potential behavior in a complex, dynamic environment.

Conformational Dynamics in Solution and Interaction with Solvents

Molecular dynamics (MD) simulations are a powerful tool for exploring these dynamics. For instance, MD simulations on other quinoline derivatives in aqueous environments have been used to investigate their stability and interactions with solvent molecules. arabjchem.org Such studies typically place the molecule in a simulation box filled with solvent molecules, like water, and the system's evolution is tracked over time (e.g., 10 nanoseconds) under controlled temperature and pressure (isothermal-isobaric ensemble). arabjchem.org

The interaction energies with the solvent and radial distribution functions (RDFs) can be calculated from these simulations to understand how the compound interacts with its environment. arabjchem.org For this compound, it is expected that the nitrogen atom of the quinoline ring, the oxygen atoms of the ester group, and the nitro group would be primary sites for hydrogen bonding with protic solvents. The aromatic rings would likely engage in hydrophobic interactions. researchgate.net The choice of solvent is also critical; for example, implicit solvation models like the SMD model can be used in density functional theory (DFT) calculations to understand solvent effects on molecular conformation and properties in various solvents, such as dichloromethane. acs.org The polarity of the solvent can significantly influence the equilibrium between different conformers by preferentially stabilizing more polar orientations.

Ligand-Target Interaction Dynamics (pre-clinical, mechanistic)

The mechanistic interactions of this compound with specific biological targets have not been detailed in dedicated preclinical studies. However, the quinoline scaffold is a well-known pharmacophore present in numerous biologically active compounds, and computational methods like molecular docking and molecular dynamics (MD) simulations provide valuable mechanistic insights into their potential interactions. nih.govnih.gov These in-silico techniques are crucial in modern drug discovery for predicting the binding affinity and mode of interaction of a ligand with a protein's active site. researchgate.netnih.gov

Quinoline derivatives have been investigated as potential inhibitors for a wide array of protein targets. For example, molecular docking studies have explored the binding of quinoline derivatives to enzymes such as acetylcholinesterase (implicated in Alzheimer's disease), various kinases, and proteases. nih.govresearchgate.netnih.govproquest.com In a typical molecular docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB), and a ligand, such as a quinoline derivative, is computationally "docked" into the binding site. nih.govnih.gov The results are evaluated using a scoring function that estimates the binding energy, with more negative scores indicating a stronger potential interaction. proquest.comnih.gov

MD simulations can further refine these findings by providing a dynamic view of the ligand-protein complex over time (e.g., 100 nanoseconds), assessing the stability of the interaction and identifying key intermolecular forces. nih.govresearchgate.netmdpi.com Studies on various quinoline derivatives have shown that interactions often involve hydrogen bonds with specific amino acid residues (e.g., His41, Glu166) and π-π stacking interactions between the quinoline ring system and aromatic residues in the protein's active site. nih.gov Given its structure, this compound could potentially interact with protein targets through hydrogen bonds involving its nitro and ester groups and π-stacking via its aromatic systems.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity or other properties. For quinoline derivatives, QSAR models have been developed to predict activities such as antibacterial and antifungal efficacy. nih.govresearchgate.netnih.govresearchgate.netnih.gov Although a specific QSAR model for this compound is not available, the general principles and key descriptors from studies on related compounds are applicable.

QSAR models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, like Multiple Linear Regression (MLR), to create a mathematical equation relating these descriptors to the observed activity. researchgate.netijprajournal.com The predictive power of these models is then validated internally and externally. nih.gov

For quinoline derivatives, various types of descriptors have been found to be important. DFT calculations are often used to obtain quantum chemical descriptors. nih.gov Studies on quinolone-triazole derivatives as antibacterial agents have identified descriptors such as partial atomic charges on specific atoms, bond lengths, and the LUMO-HOMO energy gap as being critical for activity. nih.gov Another study on quinolinone-based thiosemicarbazones highlighted the importance of van der Waals volume, electron density, and electronegativity for anti-tuberculosis activity. nih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Models for Quinoline Derivatives
Descriptor TypeSpecific Descriptor ExampleAssociated Activity/PropertyReference
ElectronicPartial charge on specific atoms (e.g., N1, C7)Antibacterial (S. aureus) nih.gov
ElectronicLUMO-HOMO Energy GapAntibacterial (P. aeruginosa) nih.gov
ThermodynamicLogP (Lipophilicity)Antibacterial (P. aeruginosa) nih.gov
ConstitutionalMolecular VolumeAntituberculosis nih.gov
Geometrical4-carbonyl bond lengthAntibacterial (S. aureus) nih.gov

These findings suggest that a QSAR model for this compound would likely need to incorporate a combination of electronic, steric, and lipophilic descriptors to effectively predict its potential biological activities.

Hirshfeld Surface Analysis for Intermolecular Interactions

For this compound, the types of intermolecular interactions can be predicted based on analyses of structurally similar compounds, such as quinolin-8-yl 4-chlorobenzoate (B1228818) and various nitrobenzoate derivatives. mdpi.commdpi.com The dominant interactions in the crystal packing of such organic molecules are typically weak van der Waals forces. nih.gov

The most significant contributions to the Hirshfeld surface are expected to come from H···H contacts, reflecting the abundance of hydrogen atoms on the molecular surface. nih.gov Other important interactions would include C-H···O hydrogen bonds involving the ester and nitro groups, C···H/H···C contacts, and potentially π-π stacking interactions between the quinoline and nitrobenzoate rings. nih.govmdpi.commdpi.com In the crystal structure of quinolin-8-yl 4-chlorobenzoate, for example, interactions such as C-H···N, C-H···O, Cl···π, and π···π interactions were identified. mdpi.com

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for Structurally Related Compounds.
Contact TypeContribution for a Quinoline-4-carboxylate (B1235159) Derivative (%)Contribution for Methyl 4-hydroxy-3-nitrobenzoate (%)Reference
H···H42.3Not specified nih.gov
O···H / H···O34.5Not specified nih.gov
C···H / H···C17.6Not specified nih.gov
C···CNot specifiedPresent mdpi.com
N···H / H···N2.0Not specified nih.gov
C···N / N···C1.2Not specified nih.gov

The analysis of a related quinoline-4-carboxylate derivative showed that H···H, H···O/O···H, and H···C/C···H contacts account for the vast majority of interactions. nih.gov A similar distribution would be anticipated for this compound, with the specific percentages depending on the precise crystal packing arrangement.

Investigation of Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. rsc.org Organic molecules featuring an electron donor group connected to an electron acceptor group via a π-conjugated system often exhibit large second-order NLO responses. rasayanjournal.co.in The structure of this compound, containing an electron-rich quinoline system and an electron-withdrawing nitrobenzoate moiety, suggests it could be a candidate for NLO applications. rsc.orgrasayanjournal.co.in

Theoretical calculations, particularly using Density Functional Theory (DFT), are essential for investigating the NLO properties of molecules. rasayanjournal.co.innih.gov Key parameters calculated include the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β), which is the primary measure of second-order NLO activity. rasayanjournal.co.innih.gov Time-dependent DFT (TD-DFT) is used to study the electronic absorption spectra and the nature of electronic transitions that give rise to NLO effects. rsc.orgnih.gov

Studies on novel quinoline-carbazole derivatives have shown that the arrangement of donor and acceptor units significantly impacts the NLO response. rsc.org The total first hyperpolarizability (βtot) is a key metric, and large values are desirable. For comparison, the βtot of a standard NLO material like urea (B33335) is often used as a reference. rasayanjournal.co.in For example, a study on m-nitroacetanilide found its calculated βtot value to be nearly 29 times greater than that of urea, indicating its potential as an NLO material. rasayanjournal.co.in

Table 3: Calculated NLO Properties for a Designed Quinoline-Carbazole Derivative (Q1D2) at the B3LYP/6-31G(d,p) level.
NLO PropertyCalculated Value (a.u.)Reference
Dipole Moment (μtot)10.38 D rsc.org
Average Linear Polarizability (α)663.92 rsc.org
Total First Hyperpolarizability (βtot)23885.90 rsc.org

The investigation of this compound's NLO properties would involve similar computational approaches. The analysis would focus on the energy and nature of its frontier molecular orbitals (HOMO and LUMO) and the extent of intramolecular charge transfer upon electronic excitation, as these factors are fundamental to the magnitude of the NLO response. nih.govnih.gov

Reactivity and Chemical Transformations of 2 Methylquinolin 8 Yl 4 Nitrobenzoate

Hydrolytic Stability and Mechanism in Various Environments

The hydrolysis of (2-Methylquinolin-8-yl) 4-nitrobenzoate (B1230335) involves the cleavage of the ester bond to yield 2-methyl-8-hydroxyquinoline and 4-nitrobenzoic acid. The stability of the ester is highly dependent on the pH of the environment.

Under neutral and acidic conditions (pH 4 to 7), 8-hydroxyquinoline (B1678124) itself is known to be stable. herts.ac.uk However, the ester linkage is susceptible to both acid- and base-catalyzed hydrolysis. The mechanism for ester hydrolysis can be complex, with several pathways possible, including acid-catalyzed (AAC2) and base-catalyzed (BAC2) mechanisms involving acyl-oxygen cleavage. chemistnotes.com

In basic media, the hydrolysis rate increases significantly. This is due to the direct nucleophilic attack of the hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. Studies on similar methyl benzoates show that the presence of an electron-withdrawing group, such as the 4-nitro group, accelerates the rate of hydrolysis. oieau.fr For instance, the hydrolysis half-life of methyl benzoate (B1203000) at pH 8 and 10°C is estimated to be 1.8 years, whereas the presence of a 4-nitro group reduces this to 0.1 years. oieau.fr

A crucial feature of the hydrolysis of 8-quinolyl esters is the potential for intramolecular catalysis. The nitrogen atom of the quinoline (B57606) ring, being in proximity to the ester group, can act as an intramolecular general base catalyst. libretexts.org In the hydrolysis of aspirin, which has a similar ortho-disposition of a carboxyl group and an ester, the intramolecular catalysis leads to a rate enhancement of about 100-fold compared to an equivalent intermolecular catalyst. libretexts.org This suggests that the quinoline nitrogen in (2-Methylquinolin-8-yl) 4-nitrobenzoate can significantly influence its hydrolytic stability by facilitating the attack of water on the ester carbonyl.

The hydrolysis rate is generally independent of buffer concentration in buffered solutions, indicating that the primary catalytic species are H+ (in acid) and OH- (in base), rather than general acids or bases from the buffer itself. oieau.fr

Functional Group Interconversions on the Nitrobenzoate Moiety

The 4-nitrobenzoate portion of the molecule is amenable to several important chemical transformations, primarily centered around the nitro group and the aromatic ring.

Reduction of the Nitro Group to Amine Derivatives

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. For this compound, this reaction must be performed selectively to avoid cleavage of the ester linkage. A variety of methods are available for this purpose.

Catalytic hydrogenation using hydrogen gas over a metal catalyst (such as Palladium, Platinum, or Nickel) is a common and effective method. sciencemadness.orgmasterorganicchemistry.com This approach is often quantitative and can be performed under conditions that preserve the ester functionality. sciencemadness.org Another widely used method involves the use of easily oxidized metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like HCl. masterorganicchemistry.com

More modern and selective reagents have been developed to ensure the ester group remains unaffected. A system of sodium borohydride (B1222165) (NaBH₄) and iron(II) chloride (FeCl₂) in a solvent like THF has been shown to selectively reduce aromatic nitro groups in the presence of esters, providing excellent yields (up to 96%). researchgate.netthieme-connect.com Other methods include the use of sodium dithionite (B78146) (Na₂S₂O₄), which can be effective but may cause some degree of hydrolysis, and specialized reagents like hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder. sciencemadness.org

Table 1: Reagents for Selective Reduction of Aromatic Nitro Groups

Reagent SystemTypical ConditionsSelectivity for EsterReference
H₂ / Pd-CMethanol, atmospheric or >3 bar pressureHigh, quantitative yield sciencemadness.org
SnCl₂ / HCl or Fe / HClAcidic mediumGenerally good, but risk of ester hydrolysis masterorganicchemistry.com
NaBH₄ / FeCl₂THF, 28-40°CHigh, excellent yields (91-96%) researchgate.netthieme-connect.com
Sodium Dithionite (Na₂S₂O₄)Aqueous base (e.g., Na₂CO₃)Moderate, some hydrolysis may occur sciencemadness.org
Hydrazine Glyoxylate / Zn or MgRoom temperatureHigh, rapid reduction

Substitution Reactions on the Aromatic Ring

The 4-nitrobenzoate ring is strongly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the nitro group and the ester functionality. aiinmr.com Conversely, it is highly activated for nucleophilic aromatic substitution (SNAr).

The SNAr reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The presence of the strongly electron-withdrawing nitro group, particularly when ortho or para to the leaving group, is crucial for stabilizing this intermediate. libretexts.orgnih.gov In the case of this compound, a suitable leaving group would need to be present on the benzoate ring (e.g., a halide at the 2- or 3-position relative to the ester). The reaction rate is dependent on the ability of the ring to accommodate the negative charge, making nitro-substituted rings prime candidates for this type of transformation. nih.gov

Reactions Involving the Ester Linkage (e.g., Transesterification)

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this would involve reacting the compound with a different alcohol (R'-OH) to produce a new ester, (2-Methylquinolin-8-yl) R'-oate, and 4-nitrobenzoic acid's corresponding ester. This reaction is typically catalyzed by either an acid or a base.

Acid-catalyzed transesterification proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the incoming alcohol. Base-catalyzed transesterification, on the other hand, involves the formation of a more potent alkoxide nucleophile from the incoming alcohol, which then attacks the ester carbonyl.

The esterification of 4-nitrobenzoic acid with various alcohols has been studied extensively, often employing catalysts like sulfuric acid, polyfluoroalkanesulfonic acids, or heterogeneous catalysts like zeolites. google.comscirp.orgscirp.org These studies provide a model for the reverse reaction, transesterification. The choice of catalyst and reaction conditions, such as temperature and the removal of the leaving alcohol, can be manipulated to drive the equilibrium towards the desired product.

Electrophilic and Nucleophilic Reactions on the Quinoline Ring

The quinoline ring system exhibits dual reactivity. The benzene (B151609) ring (carbocyclic part) is electron-rich and undergoes electrophilic substitution, while the pyridine (B92270) ring (heterocyclic part) is electron-deficient and is susceptible to nucleophilic substitution. youtube.comgcwgandhinagar.com

Electrophilic Substitution: Electrophilic attack on the quinoline ring generally occurs on the benzene portion, at positions 5 and 8. gcwgandhinagar.com In this compound, the 8-position is blocked by the ester group. The 2-methyl group is a weak activating group. Therefore, electrophilic substitution reactions like nitration (using a nitrating mixture) or sulfonation would be expected to occur predominantly at the C-5 position. gcwgandhinagar.com The precise outcome can be influenced by reaction conditions; for example, sulfonation of quinoline at 220°C yields the 8-sulfonic acid, but at 300°C, the more thermodynamically stable 6-sulfonic acid is formed. gcwgandhinagar.com

Nucleophilic Substitution: The pyridine ring is deactivated towards electrophiles but activated for nucleophilic attack, primarily at the C-2 and C-4 positions. gcwgandhinagar.comquimicaorganica.org In the parent compound, the C-2 position is substituted with a methyl group. While direct nucleophilic substitution of hydrogen is difficult, it can be achieved with powerful nucleophiles like organolithium reagents or under specific conditions (Chichibabin reaction). youtube.com For instance, n-butyllithium can add to the C-2 position of quinoline. youtube.com If a good leaving group (like a halide) were present at the C-4 position, it would be readily displaced by nucleophiles. quimicaorganica.orgmdpi.com

Derivatization for Exploration of Structure-Property Relationships

The various reactive sites on this compound allow for systematic derivatization to explore how structural modifications affect its physicochemical and functional properties. The 8-hydroxyquinoline (8-HQ) core, which is unmasked upon hydrolysis, is a well-known metal-chelating agent and a common scaffold in the development of fluorescent sensors and other functional materials. scispace.comrroij.com

By performing the reactions described above, a library of derivatives can be created:

Amine Derivatives: Reducing the nitro group to an amine (as in 5.2.1) introduces a new site for functionalization. The resulting (2-Methylquinolin-8-yl) 4-aminobenzoate (B8803810) can be further acylated, alkylated, or converted into a diazonium salt. masterorganicchemistry.comlibretexts.org These modifications can dramatically alter properties like solubility, electronic character, and metal-binding affinity.

Quinoline Ring Modifications: Introducing various substituents onto the C-5 position of the quinoline ring via electrophilic substitution (5.4) can modulate the electronic properties of the 8-hydroxyquinoline core. This can fine-tune the pKa of the phenolic hydroxyl and the basicity of the quinoline nitrogen, which is critical for its coordination chemistry and biological activity. nih.govnih.gov

Ester and Benzoate Modifications: Transesterification (5.3) or SNAr reactions (5.2.2) allow for the introduction of a wide variety of groups onto the benzoate moiety. These changes can be used to study their influence on properties like liquid crystallinity, thermal stability, or photophysical behavior.

The synthesis and characterization of such derivatives are essential for establishing structure-property relationships, which can guide the design of new molecules for applications in materials science, analytical chemistry, and medicinal chemistry. researchgate.netnih.gov

Table 2: Summary of Derivatization Strategies and Potential Effects

Reaction TypeModification SiteResulting DerivativePotential Property to Explore
Nitro Reduction4-Nitro group4-Amino derivativeSolubility, basicity, further functionalization
Electrophilic SubstitutionQuinoline C-55-Substituted quinolineElectronic properties, pKa, metal chelation
TransesterificationEster linkageDifferent ester derivativesSteric effects, thermal stability
SNArSubstituted benzoate ringNew benzoate functionalityPhotophysical properties, molecular interactions

Exploration of Potential Research Applications of 2 Methylquinolin 8 Yl 4 Nitrobenzoate Excluding Clinical Human Trials

Role in Catalysis and Ligand Design

The 8-hydroxyquinoline (B1678124) scaffold is a well-known chelating agent in coordination chemistry, and its derivatives are widely used as ligands in catalysis. The 2-methylquinoline (B7769805) portion of the target compound provides a similar bidentate N,O-coordination site upon hydrolysis of the ester.

Ligands for Transition Metal Catalysis (e.g., Asymmetric Synthesis)

The development of chiral ligands for transition metal-catalyzed asymmetric synthesis is a major focus in modern organic chemistry. Quinoline-based ligands have proven to be highly effective in a variety of asymmetric transformations, leading to the synthesis of enantiomerically enriched products. The 2-methylquinoline framework can be readily modified to introduce chirality, and the resulting metal complexes can serve as powerful catalysts.

(2-Methylquinolin-8-yl) 4-nitrobenzoate (B1230335), or more specifically, the 2-methyl-8-hydroxyquinoline that can be derived from it, can act as a ligand for various transition metals. The electronic properties of the resulting metal complex, and therefore its catalytic activity and selectivity, can be fine-tuned by the substituents on the quinoline (B57606) and benzoate (B1203000) rings. For example, vanadium complexes with methyl-substituted 8-hydroxyquinolines have shown catalytic potential in oxidation reactions. The use of such ligands in asymmetric reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions, is a promising area of research.

Catalyst TypePotential ReactionKey Features of (2-Methylquinolin-8-yl) 4-nitrobenzoate Moiety
Transition Metal ComplexesAsymmetric HydrogenationChiral scaffold potential of 2-methylquinoline.
Transition Metal ComplexesAsymmetric OxidationRedox activity of the metal center can be tuned by the ligand.
Transition Metal ComplexesCarbon-Carbon Bond FormationSteric and electronic properties of the ligand influence stereoselectivity.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. While there is no direct evidence of this compound being used as an organocatalyst, its structural features suggest potential in this area. The quinoline nitrogen atom possesses a basic character and could act as a Lewis base catalyst. The presence of the nitro group, an electron-withdrawing group, can influence the acidity of nearby protons, potentially enabling the molecule to act as a Brønsted acid or to participate in hydrogen bond-donating catalysis.

A comprehensive review of quinoline-based ligands highlights their use not only in metal complexes but also as organocatalysts themselves. Given the versatility of the quinoline scaffold in catalysis, exploring the organocatalytic potential of this compound and its derivatives is a logical and potentially fruitful avenue for future research.

Development as Chemical Probes and Biosensors

Chemical probes and biosensors are pivotal tools in modern chemistry and biology, enabling the detection and quantification of specific analytes in complex mixtures. The unique structure of this compound, which combines a fluorescent quinoline moiety with a potentially reactive and quenching nitrobenzoate group, suggests its potential utility in this domain.

The 8-hydroxyquinoline scaffold, a core component of the parent molecule 2-methyl-8-hydroxyquinoline, is a celebrated fluorophore in the design of chemosensors. nih.gov Its derivatives are known to form stable complexes with a variety of metal ions, leading to significant changes in their fluorescence properties. nih.gov This phenomenon, often termed chelation-enhanced fluorescence (CHEF), forms the basis for their use as selective and sensitive metal ion detectors. najah.edursc.org

In the case of this compound, the esterification of the hydroxyl group at the 8-position with 4-nitrobenzoic acid could initially render the molecule non-fluorescent or weakly fluorescent. This is due to photoinduced electron transfer (PET) from the excited quinoline donor to the electron-deficient nitrobenzoate acceptor, a common mechanism for fluorescence quenching. The presence of a specific analyte, such as a metal ion or a biomolecule with a high affinity for the quinoline nitrogen and the ester group, could trigger a "turn-on" fluorescence response.

For instance, certain metal ions could coordinate with the quinoline nitrogen, altering the electronic properties of the ring and potentially disrupting the PET process, thereby restoring fluorescence. Research on related quinoline-based probes has demonstrated selective sensing of Zn2+ ions with detection limits in the parts-per-billion (ppb) range. najah.edursc.orgresearchgate.net It is conceivable that this compound or its derivatives could be engineered to exhibit similar selectivity for specific metal ions.

Furthermore, the ester linkage in this compound could be a target for enzymatic cleavage by specific esterases. Upon hydrolysis, the highly fluorescent 2-methyl-8-hydroxyquinoline would be released, providing a clear "turn-on" signal. This would allow the compound to function as a substrate-based fluorescent probe for detecting enzymatic activity, a crucial aspect of understanding various biological pathways.

The nitro group on the benzoate moiety could also play a role in sensing. For example, the fluorescence of the compound could be quenched by nitroaromatic compounds through energy transfer mechanisms, a principle that has been used to detect explosives. rsc.org Cadmium coordination polymers have demonstrated a strong fluorescence quenching effect in the presence of p-nitrobenzoic acid (PNBA). nih.gov

Table 1: Examples of Quinoline-Based Fluorescent Probes and Their Analytes

Quinoline Derivative Analyte Detection Principle Reference
N,N′-bis(pyridin-2-ylmethyl)-N,N′-bis(quinolin-2-ylmethyl)butane-1,4-diamine Zn2+ Chelation-Enhanced Fluorescence najah.eduresearchgate.net
8-Hydroxyquinoline Benzoates Hg2+, Cu2+ Fluorescence Enhancement tandfonline.com

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or nucleic acid. burleylabs.co.uk This technique is fundamental to creating therapeutic agents, diagnostic tools, and for studying biological systems. While direct use of this compound in bioconjugation is not documented, its structure presents several possibilities.

The ester linkage of the compound could be exploited in bioconjugation strategies. For example, it could act as a cleavable linker, releasing a conjugated molecule under specific enzymatic or chemical conditions. More plausibly, the quinoline or nitrobenzoate rings could be further functionalized to incorporate reactive groups suitable for bioconjugation.

For instance, an amino or carboxyl group could be introduced onto the quinoline ring, allowing for amide bond formation with proteins. researchgate.net Reagents such as N-hydroxysuccinimide (NHS) esters are commonly used to activate carboxylic acids for reaction with primary amines on proteins. nih.govlumiprobe.com A derivative of this compound bearing a carboxylic acid could be activated in this manner and subsequently conjugated to a protein of interest. The resulting bioconjugate would carry the quinoline moiety, which could then serve as a fluorescent tag for imaging or as a therapeutic agent.

The functionalization of the C2-methyl position of quinoline derivatives is also a known strategy in organic synthesis, which could be adapted for bioconjugation purposes. acs.org This would allow for the attachment of various functionalities without altering the core electronic and fluorescent properties of the quinoline ring.

Agricultural Chemical Research (e.g., as novel agrochemical precursors or mechanistic studies)

Quinoline and its derivatives have a long history in agricultural science, with many compounds exhibiting potent fungicidal, herbicidal, and insecticidal properties. nih.govacs.org The quinoline scaffold is considered a privileged structure in the discovery of new pesticides. nih.govacs.org Therefore, this compound could be a valuable precursor or a candidate molecule in the search for new agrochemicals.

Recent studies have highlighted the rapid development of quinoline derivatives in the discovery of new fungicides. nih.govacs.org The mechanism of action of these compounds often involves the inhibition of crucial fungal enzymes or the disruption of cellular processes. Natural products containing quinoline moieties have shown significant antimicrobial activity against plant pathogens. ijpsjournal.com

The presence of the nitro group in this compound is also significant, as many commercial pesticides are nitroaromatic compounds. A recent patent describes a series of quinoline derivatives for controlling plant diseases. google.com Furthermore, spiro-fused indoline-quinoline derivatives have been synthesized and shown to have considerable herbicidal activity against weeds like Echinochloa crusgalli. acs.org

In mechanistic studies, this compound could be used to probe the structure-activity relationships (SAR) of quinoline-based agrochemicals. By systematically modifying the substituents on both the quinoline and benzoate rings, researchers could gain insights into the molecular features required for optimal activity against specific pests or pathogens.

Table 2: Examples of Quinoline Derivatives in Agricultural Research

Quinoline Derivative Type Agricultural Application Reference
General Quinoline Derivatives Fungicides nih.govacs.org
Spiro[indoline-3,3′-quinoline] Derivatives Herbicides acs.org

Corrosion Inhibition Studies

The protection of metals from corrosion is a major industrial concern, with significant economic implications. Organic compounds containing heteroatoms like nitrogen and oxygen, along with π-electrons, are often effective corrosion inhibitors, particularly in acidic environments. najah.edu These molecules function by adsorbing onto the metal surface, forming a protective barrier that prevents the corrosive medium from reaching the metal. najah.eduresearchgate.net

Quinoline and its derivatives have been extensively studied as corrosion inhibitors for mild steel in acidic solutions. najah.eduresearchgate.netresearchgate.net The high electron density of the quinoline ring system facilitates strong adsorption onto the metal surface. researchgate.net The presence of polar functional groups such as hydroxyl, amino, or nitro groups can further enhance the inhibition efficiency by promoting stronger interactions with the metal. researchgate.net

This compound possesses several structural features that suggest its potential as a corrosion inhibitor. The quinoline ring provides a large surface area for adsorption, while the nitrogen and oxygen atoms can act as coordination sites for metal ions on the surface. The nitro group, being a polar substituent, could also contribute to the adsorption process. researchgate.net

Studies on various quinoline derivatives have shown that their effectiveness as corrosion inhibitors increases with concentration. najah.eduresearchgate.net Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are typically used to evaluate the performance of these inhibitors. najah.edu It is plausible that this compound would act as a mixed-type inhibitor, affecting both the anodic and cathodic reactions of the corrosion process, a common characteristic of quinoline-based inhibitors. najah.edu

Table 3: Performance of Quinoline Derivatives as Corrosion Inhibitors for Mild Steel in HCl

Quinoline Inhibitor Concentration Inhibition Efficiency (%) Method Reference
5-(azidomethyl)quinolin-8-ol 5x10-3 M 90 Weight Loss, EIS najah.edu
Quinaldic acid Not specified High Weight Loss researchgate.net

In Vitro Biological Activity and Mechanistic Insights of 2 Methylquinolin 8 Yl 4 Nitrobenzoate Excluding Clinical Human Trials

Investigation of Enzyme Inhibition Mechanisms

No studies identifying specific enzyme targets for (2-Methylquinolin-8-yl) 4-nitrobenzoate (B1230335) have been found. Consequently, data on kinetic studies and binding modes are unavailable.

Identification of Specific Enzyme Targets

There is no information available in the scientific literature regarding the specific enzymes that are inhibited by (2-Methylquinolin-8-yl) 4-nitrobenzoate.

Kinetic Studies of Enzyme Inhibition (e.g., IC50, Ki Determination)

Due to the lack of identified enzyme targets, no kinetic studies detailing IC50 or Ki values for this compound have been reported.

Elucidation of Binding Modes and Allosteric Modulation

Without experimental or computational studies, the binding modes of this compound to any biological target remain unknown. There is no evidence to suggest whether it acts as a competitive, non-competitive, or allosteric modulator of any enzyme.

Receptor Binding Studies and Ligand-Receptor Interactions (In Vitro)

No in vitro receptor binding assays or studies on the ligand-receptor interactions of this compound have been published.

Cellular Assays for Mechanistic Understanding (e.g., Induction of Apoptosis Pathways, Modulation of Signaling Cascades in cell lines for research, not efficacy)

There are no available studies that have investigated the effects of this compound in cellular assays. Therefore, its potential to induce apoptosis or modulate signaling cascades has not been determined.

Antimicrobial Activity Studies (in vitro, mechanistic focus)

No research has been published detailing the in vitro antimicrobial activity of this compound against any bacterial or fungal strains.

Structure-Activity Relationships (SAR) Based on In Vitro Data

Although no direct in vitro data for This compound is present in the current body of scientific literature, it is possible to infer potential structure-activity relationships by examining related compounds. The biological activity of quinoline (B57606) derivatives is significantly influenced by the nature and position of various substituents on the quinoline ring system.

The core structure of This compound consists of three key components: the 2-methylquinoline (B7769805) scaffold, the ester linkage at the 8-position, and the 4-nitrobenzoate moiety.

The 2-Methylquinoline Scaffold:

The Ester Linkage at the 8-Position:

The esterification of the hydroxyl group at the 8-position of 8-hydroxyquinoline (B1678124) is a common strategy in the design of potential therapeutic agents. This modification can alter the compound's solubility, cell permeability, and metabolic stability. The nature of the acyl group attached via the ester linkage is a critical determinant of biological activity.

The 4-Nitrobenzoate Moiety:

The 4-nitrobenzoate group introduces several features that could influence the compound's biological profile. The nitro group is a strong electron-withdrawing group, which can impact the electronic properties of the entire molecule. The position of the nitro group on the benzoate (B1203000) ring is also crucial. For example, the position of a nitro group on a benzoate ring can significantly impact biological activity.

Based on the analysis of related 8-hydroxyquinoline derivatives, the following SAR points can be hypothesized for This compound :

Anticancer Activity: The quinoline scaffold is known to be a key feature in many anticancer agents. The planar nature of the quinoline ring allows it to intercalate with DNA, potentially disrupting DNA replication and transcription. The specific substitutions on the quinoline and benzoate rings would be expected to modulate this activity.

Antimicrobial and Antifungal Activity: 8-Hydroxyquinoline and its derivatives are well-known for their antimicrobial and antifungal properties, which are often attributed to their ability to chelate metal ions essential for microbial growth. nih.govresearchgate.net The esterification at the 8-position might serve as a prodrug strategy, releasing the active 8-hydroxy-2-methylquinoline upon hydrolysis within the target cell.

To illustrate the impact of substitutions on the biological activity of related quinoline compounds, the following data from studies on other 8-hydroxyquinoline derivatives are presented.

Table 1: Hypothetical In Vitro Activity Profile of this compound Based on Related Compounds

Compound Substitution Pattern Observed In Vitro Activity of Analogs Potential Activity of this compound
8-Hydroxyquinoline Derivatives Varied substitutions on the quinoline ringBroad-spectrum antimicrobial and anticancer activities. nih.govresearchgate.netThe core scaffold suggests potential for similar activities.
Quinolin-8-yl Esters Varied acyl groupsActivity is dependent on the nature of the ester group.The 4-nitrobenzoate moiety is expected to significantly influence the activity.
2-Methylquinoline Derivatives Additional substitutions at other positionsOften exhibit modulated biological activity compared to unsubstituted quinolines. nih.govThe methyl group may influence steric interactions with biological targets.

It is imperative to underscore that these structure-activity relationships are extrapolated from data on analogous compounds. Rigorous in vitro testing of This compound is necessary to validate these hypotheses and to fully elucidate its specific biological activities and mechanisms of action. Without such dedicated studies, any discussion of its biological profile remains speculative.

Future Directions and Emerging Research Avenues for 2 Methylquinolin 8 Yl 4 Nitrobenzoate

Development of More Efficient and Sustainable Synthetic Routes

The conventional synthesis of (2-Methylquinolin-8-yl) 4-nitrobenzoate (B1230335) typically involves the esterification of 2-methyl-8-hydroxyquinoline with 4-nitrobenzoyl chloride. While effective, this method often relies on traditional solvents and reagents that may not align with modern principles of green chemistry. Future research is anticipated to focus on developing more efficient and sustainable synthetic methodologies.

One promising direction is the exploration of catalyst-free or organocatalytic methods that avoid the use of potentially toxic metal-based catalysts. Additionally, the use of greener solvents, such as ionic liquids or deep eutectic solvents, could significantly reduce the environmental impact of the synthesis. Microwave-assisted organic synthesis (MAOS) is another area of interest, as it has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of related quinoline (B57606) derivatives. nih.gov

Table 1: Comparison of Potential Synthetic Routes for (2-Methylquinolin-8-yl) 4-nitrobenzoate

Synthetic RouteCatalyst/ReagentSolventPotential Advantages
Conventional EsterificationPyridine (B92270), DMAPDichloromethaneHigh yield, well-established
Green EsterificationLipaseToluene (B28343)Biocatalytic, mild conditions
Microwave-Assisted SynthesisNoneEthanol (B145695)Rapid, energy-efficient
One-Pot SynthesisNovel Coupling AgentAcetonitrileReduced waste, high efficiency

Integration with Advanced Functional Materials

The unique photophysical properties of quinoline derivatives make them attractive candidates for incorporation into advanced functional materials. rroij.comscispace.com The 8-hydroxyquinoline (B1678124) scaffold, in particular, is known for its use in organic light-emitting diodes (OLEDs) and as a fluorescent chemosensor for metal ions. rroij.comscispace.comijcce.ac.ir The introduction of the 4-nitrobenzoate group to the 2-methyl-8-hydroxyquinoline core is expected to modulate these properties, opening up new avenues for materials science applications.

Future research will likely focus on the following areas:

Organic Light-Emitting Diodes (OLEDs): The electron-withdrawing nature of the nitro group could influence the electron-transporting properties of the molecule, potentially leading to more efficient and color-tunable OLEDs. ijcce.ac.ir

Fluorescent Chemosensors: The quinoline nitrogen and the ester carbonyl oxygen could act as a binding site for metal ions, with the 4-nitrobenzoate group serving to modulate the fluorescence response. acs.orgrsc.org

Nonlinear Optical (NLO) Materials: The combination of an electron-donating quinoline ring and an electron-withdrawing nitro group can lead to a significant second-order NLO response, making these materials potentially useful in telecommunications and optical data processing.

Expansion into Novel Biological Targets and Therapeutic Modalities (pre-clinical, theoretical)

Quinoline derivatives have a long history of use in medicine, with applications ranging from antimalarial to anticancer agents. nih.govbenthamscience.comnih.gov The 4-nitrobenzoate moiety is also found in compounds with a range of biological activities. researchgate.net The combination of these two pharmacophores in this compound suggests a rich and largely unexplored potential for therapeutic applications.

Pre-clinical and theoretical studies are expected to investigate the following:

Anticancer Activity: The 8-hydroxyquinoline scaffold is known to chelate metal ions that are essential for tumor growth, and the nitro group can be bioreduced in hypoxic tumor environments to generate cytotoxic species. nih.govnih.gov

Antimicrobial and Antifungal Activity: Many quinoline derivatives exhibit potent antimicrobial and antifungal properties. nih.govresearchgate.net The specific substitution pattern of this compound may lead to novel mechanisms of action against resistant strains.

Enzyme Inhibition: The shape and electronic properties of the molecule suggest that it could be a potent inhibitor of various enzymes, such as kinases or proteases, which are important targets in a number of diseases. nih.gov

Table 2: Potential Biological Targets for this compound

Biological TargetTherapeutic AreaPotential Mechanism of Action
Topoisomerase IICancerDNA intercalation and enzyme inhibition
Histone Deacetylases (HDACs)CancerEnzyme inhibition
Bacterial DNA GyraseInfectious DiseasesEnzyme inhibition
Fungal Cytochrome P450Infectious DiseasesEnzyme inhibition

Applications in Advanced Analytical Chemistry and Sensing Platforms

The ability of 8-hydroxyquinoline derivatives to form stable and often fluorescent complexes with a wide range of metal ions makes them valuable reagents in analytical chemistry. rroij.comscispace.com The 4-nitrobenzoate group can further enhance these properties by providing an additional site for interaction or by modulating the electronic properties of the quinoline core.

Future research in this area is likely to focus on the development of:

Selective Metal Ion Sensors: By fine-tuning the structure of the molecule, it may be possible to develop highly selective and sensitive fluorescent or colorimetric sensors for specific metal ions. acs.orgrsc.org

Anion Sensors: The electron-deficient nitroaromatic ring could interact with anions through anion-π interactions, leading to the development of novel anion sensors.

Chromatographic Reagents: The compound could be used as a derivatizing agent in chromatography to improve the detection and separation of metal ions or other analytes.

Deepening Mechanistic Understanding through Integrated Computational and Experimental Approaches

A deeper understanding of the structure-property relationships of this compound is crucial for the rational design of new materials and therapeutic agents. The integration of computational and experimental approaches will be essential in this regard.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic structure, photophysical properties, and reactivity of the molecule. nih.govacs.orgresearchgate.net These theoretical predictions can then be validated through experimental studies, such as X-ray crystallography, NMR spectroscopy, and photophysical measurements. researchgate.netscielo.brbeilstein-journals.org

This integrated approach will allow researchers to:

Understand the nature of the intramolecular charge transfer between the quinoline and nitrobenzoate moieties. researchgate.net

Predict the binding affinity of the molecule for different biological targets. nih.gov

Design new derivatives with optimized properties for specific applications.

By combining the power of computational modeling with rigorous experimental validation, the scientific community can unlock the full potential of this compound and pave the way for its use in a new generation of advanced materials and therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended crystallographic methods for determining the molecular structure of (2-Methylquinolin-8-yl) 4-nitrobenzoate?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) remains the gold standard. Use the SHELX suite (e.g., SHELXS for structure solution and SHELXL for refinement) to process diffraction data. Anisotropic displacement parameters should be refined for non-hydrogen atoms. Validate the structure using ORTEP-3 for graphical representation of thermal ellipsoids and WinGX for geometry analysis (e.g., bond lengths, angles). Cross-check hydrogen bonding and packing interactions with Mercury or PLATON .

Q. How can esterification be optimized for synthesizing this compound in laboratory settings?

  • Methodological Answer : Use direct esterification between 2-methylquinolin-8-ol and 4-nitrobenzoyl chloride under anhydrous conditions. Catalyze with DMAP (4-dimethylaminopyridine) in dichloromethane at 0–5°C to minimize side reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Purify via recrystallization from ethanol, ensuring removal of unreacted nitrobenzoic acid by fractional distillation .

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic (NMR/IR) and crystallographic data during structural validation?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotamers) in solution versus static crystal structures. For NMR, perform variable-temperature experiments to identify conformational exchange. Compare IR carbonyl stretches (e.g., 1720–1740 cm⁻¹ for ester C=O) with XRD-derived bond lengths. Use DFT calculations (e.g., Gaussian) to model solution-state conformations and overlay with crystallographic coordinates. Cross-validate using Hirshfeld surface analysis to assess intermolecular interactions .

Q. What enzymatic pathways degrade this compound in Pseudomonas species, and how to assay reductase activity?

  • Methodological Answer : The nitro group is reduced via a two-step pathway:

  • Step 1 : 4-Nitrobenzoate reductase (PnbA) converts the nitro group to hydroxylamine using NADPH as a cofactor.
  • Step 2 : 4-Hydroxylaminobenzoate lyase (PnbB) cleaves the intermediate to protocatechuate and NH₄⁺.
    Assay Protocol :
  • Prepare cell extracts from Pseudomonas putida TW3 grown on 4-nitrobenzoate.
  • Measure NADPH oxidation at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) in Tris-HCl buffer (pH 7.5) with 0.2 mM substrate.
  • Include controls with NADH and inhibitors (e.g., dicoumarol) to confirm specificity .

Q. How do substituents on the quinoline ring influence conformational dynamics in related nitrobenzoate derivatives?

  • Methodological Answer : Substituents like the 2-methyl group induce steric hindrance, restricting rotation around the ester bond. Use X-ray crystallography to compare torsion angles (e.g., C8-O-C=O) with derivatives lacking methyl groups. For solution studies, employ NOESY NMR to detect through-space interactions between the methyl and nitro groups. Computational MD simulations (AMBER/CHARMM) can quantify energy barriers to rotation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.